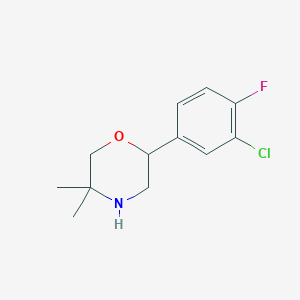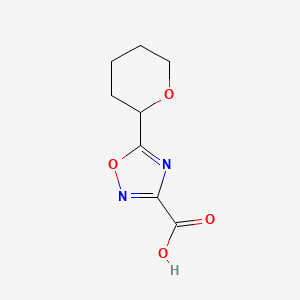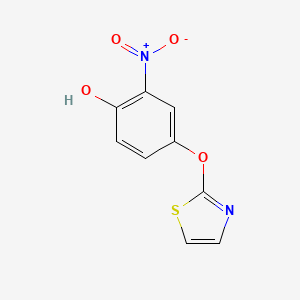
2-(2-Hydroxy-3-phenylacryloyl)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is an organic compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a hydroxy group, a phenylacryloyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the condensation of salicylic acid with cinnamic acid derivatives under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylacryloyl group can be reduced to a phenylethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts
Major Products Formed
Oxidation: 2-(2-Oxo-3-phenylacryloyl)benzoic acid
Reduction: 2-(2-Hydroxy-3-phenylethyl)benzoic acid
Substitution: 2-(2-Alkoxy-3-phenylacryloyl)benzoic acid or 2-(2-Hydroxy-3-phenylacryloyl)benzoate esters
科学的研究の応用
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can be compared with other similar compounds, such as:
Salicylic Acid:
Cinnamic Acid: While cinnamic acid contains a phenylacryloyl group, it lacks the hydroxybenzoic acid moiety, making it less versatile in certain chemical reactions.
2-Hydroxycinnamic Acid: This compound is structurally similar but lacks the benzoic acid moiety, which affects its chemical properties and applications.
特性
分子式 |
C16H12O4 |
|---|---|
分子量 |
268.26 g/mol |
IUPAC名 |
2-[(Z)-2-hydroxy-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20)/b14-10- |
InChIキー |
GNNPNKIWDULLFI-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2C(=O)O)\O |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
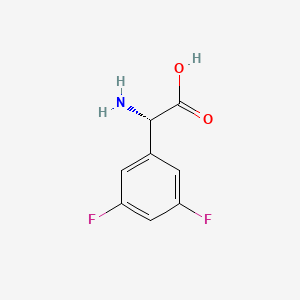
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
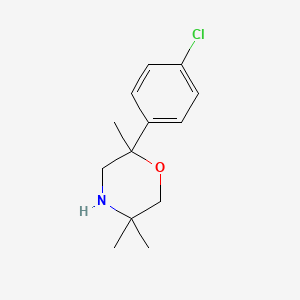


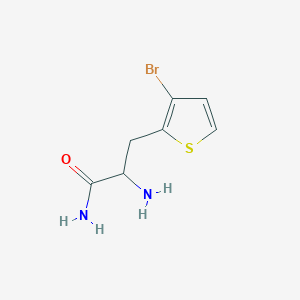
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)
